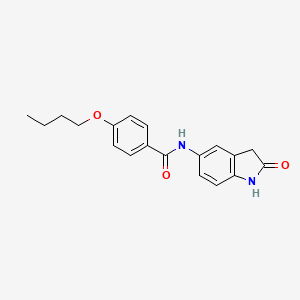![molecular formula C20H22N4O4S B2507545 ((5R,8S)-6,7,8,9-tétrahydro-5H-5,8-épiiminocyclohepta[d]pyrimidin-10-yl)(4-(morpholinosulfonyl)phényl)méthanone CAS No. 1903785-49-8](/img/structure/B2507545.png)
((5R,8S)-6,7,8,9-tétrahydro-5H-5,8-épiiminocyclohepta[d]pyrimidin-10-yl)(4-(morpholinosulfonyl)phényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone: is a novel compound with potential applications across various fields, including chemistry, biology, and medicine. Its complex structure comprises a morpholino group, a sulfonyl phenyl group, and a unique tetrahydro-epiminocyclohepta-pyrimidinone moiety, which together contribute to its distinct chemical and biological properties.
Applications De Recherche Scientifique
Chemistry: : Utilized in the synthesis of complex organic frameworks due to its versatile reactivity. Biology : Potential application as a biochemical probe to study sulfonylation in biological systems. Medicine : Investigated for its inhibitory activity on specific enzymes and as a scaffold for drug development. Industry : Used in material science for developing novel polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: : Starting with a phenyl precursor, introduce the sulfonyl group via a sulfonation reaction using reagents like chlorosulfonic acid.
Step 2: : React the sulfonylated phenyl intermediate with morpholine under heating conditions to attach the morpholino group.
Step 3: : In a separate sequence, synthesize the tetrahydro-epiminocyclohepta-pyrimidinone core from an appropriate cycloheptanone precursor through a series of cyclization and reduction reactions.
Step 4: : Combine the morpholino-sulfonylated phenyl intermediate with the cyclohepta-pyrimidinone core using coupling agents like EDCI and HOBt under mild conditions to form the final compound.
Industrial Production Methods
For large-scale production, optimizing each step for yield and purity is crucial. Automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation at the morpholine ring, typically using agents like hydrogen peroxide.
Reduction: : Reduction of the sulfonyl group to sulfinyl can be performed using reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at the phenyl ring, facilitated by the electron-withdrawing sulfonyl group.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon (for hydrogenation reactions).
Major Products
Oxidation products include sulfoxides and sulfones.
Reduction products may lead to sulfinyl derivatives.
Substitution reactions can yield a variety of functionalized aromatic compounds.
Mécanisme D'action
The compound exerts its effects primarily through interactions with enzyme active sites, disrupting normal biological functions. The sulfonyl and morpholino groups play a pivotal role in binding to the target molecules, inhibiting their activity. Pathways involving sulfonation and oxidative stress response are notably affected.
Comparaison Avec Des Composés Similaires
While (4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone shares similarities with other sulfonylated aromatic compounds, its unique tetrahydro-epiminocyclohepta-pyrimidinone core distinguishes it. Similar compounds might include 4-(sulfonylmethyl)phenyl compounds and morpholino-substituted aromatics , but their differing core structures significantly alter their reactivity and applications.
And there you have it—an in-depth look at this fascinating compound! Which part interests you the most?
Propriétés
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c25-20(24-15-3-6-19(24)17-12-21-13-22-18(17)11-15)14-1-4-16(5-2-14)29(26,27)23-7-9-28-10-8-23/h1-2,4-5,12-13,15,19H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIQQRUEGGNXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2507463.png)

![N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2507465.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2507466.png)

![2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2507468.png)


![4-azido-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2507473.png)



![5-nitro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2507480.png)

